L-Aspartic acid, monoammonium salt

Description

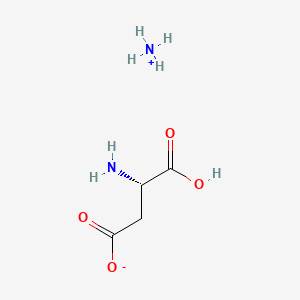

L-Aspartic acid, monoammonium salt (CAS: Not explicitly listed in evidence; synonym: Aspartic acid, ammonium salt ), is a derivative of L-aspartic acid where one carboxylic acid group is neutralized by an ammonium ion (NH₄⁺). The parent compound, L-aspartic acid (CAS: 56-84-8), is a non-essential amino acid with two carboxylic acid groups and one amine group, enabling diverse salt and ester formation . The monoammonium salt retains the amino acid’s chiral center, ensuring biological compatibility.

Properties

IUPAC Name |

azanium;(3S)-3-amino-4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.H3N/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H3/t2-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXUWDKAQDARCA-DKWTVANSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130296-88-7, 159659-81-1 | |

| Details | Compound: L-Aspartic acid, homopolymer, ammonium salt | |

| Record name | L-Aspartic acid, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130296-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: L-Aspartic acid, homopolymer, ammonium salt | |

| Record name | L-Aspartic acid, homopolymer, ammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159659-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130296-88-7 | |

| Record name | Monoammonium aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130296887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Enzymatic Synthesis via Aspartase-Catalyzed Isomerization

Reaction Mechanism and Substrate Preparation

The enzymatic production of L-aspartic acid, monoammonium salt begins with maleic acid or maleic anhydride as raw materials. Monoammonium maleate is isomerized to ammonium fumarate under alkaline conditions (pH 7.5–10) at 30–60°C, followed by aspartase-mediated amination to form ammonium L-aspartate. The reaction equilibrium favors monoammonium salt formation when ammonia concentrations are maintained at 1.1–1.6 molar equivalents relative to maleate.

Key Parameters:

Ammonia Elimination and Crystallization

Post-reaction, the solution undergoes distillation or stripping to remove excess ammonia, converting diammonium L-aspartate to monoammonium salt. Subsequent crystallization employs maleic acid (0.5–1.1 mol/mol aspartate) as a precipitating agent, achieving 80–85% recovery at 60°C.

Table 1: Crystallization Efficiency vs. Maleic Acid Stoichiometry

| Molar Ratio (Maleic Acid:Aspartate) | Recovery (%) | Purity (%) |

|---|---|---|

| 0.5 | 65 | 95 |

| 0.8 | 80.9 | 99.3 |

| 1.0 | 85 | 98.5 |

Biocatalytic Production Using Immobilized E. coli

Strain Selection and Biocatalyst Preparation

Recombinant E. coli VKPM B-11745, engineered for high aspartase expression, is immobilized in cross-linked polyethyleneimine (PEI) matrices. Biomass from 24–28 hour fermentations is washed, crushed, and sieved to 100–200 µm particles for reactor packing.

Continuous Flow Reactor Configuration

Aqueous ammonium fumarate (245 g/L, pH 8.5) is fed into a fixed-bed reactor at 25°C, achieving 99.5% conversion to monoammonium L-aspartate. The effluent contains 250 g/L product, which is directly utilized in downstream micronutrient synthesis without isolation.

Advantages :

Chemical Synthesis from Maleic Acid Derivatives

Acidic Hydrolysis and Ammoniation

D,L-Aspartic acid is produced via ammonolysis of maleic anhydride at 150–200°C, followed by resolution using chiral auxiliaries. While this method yields racemic mixtures, selective crystallization with L-specific ligands isolates the desired enantiomer.

Limitations:

Industrial-Scale Optimization Strategies

pH and Temperature Control

Maintaining pH 8.5–9.0 during enzymatic reactions prevents aspartate racemization and byproduct formation. Jacketed reactors with PID-controlled heating ensure ±0.5°C stability, critical for enzyme longevity.

Downstream Processing Innovations

Spray drying (110–120°C) of crystallization slurries produces amorphous monoammonium L-aspartate with >99% solubility, ideal for feed additives. Membrane filtration (10 kDa MWCO) replaces traditional centrifugation, reducing protein contamination by 90%.

Chemical Reactions Analysis

Types of Reactions: L-Aspartic acid, monoammonium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxaloacetate.

Reduction: It can be reduced to form aspartate semialdehyde.

Substitution: It can undergo substitution reactions to form derivatives such as N-substituted aspartic acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products:

Oxidation: Oxaloacetate

Reduction: Aspartate semialdehyde

Substitution: N-substituted aspartic acids

Scientific Research Applications

L-Aspartic acid, monoammonium salt has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various organic compounds.

Biology: It plays a role in the synthesis of proteins and nucleotides.

Medicine: It is used in the treatment of liver disorders, heart diseases, and hypertension. It also has applications in fatigue prevention and recovery.

Industry: It is used in the production of biodegradable polymers and as a scale inhibitor in water treatment processes.

Mechanism of Action

L-Aspartic acid, monoammonium salt exerts its effects through various molecular pathways:

Protein Synthesis: It serves as a precursor for the synthesis of proteins.

Neurotransmission: It acts as a neurotransmitter in the central nervous system.

Urea Cycle: It participates in the urea cycle, helping to detoxify ammonia in the liver.

Energy Production: It is involved in the Krebs cycle, contributing to energy production in cells.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Likely C₄H₇NO₄·NH₃ (based on monosodium/potassium analogs).

- Applications: Potential roles in buffering agents, nutritional supplements, or biochemical research, akin to other aspartate salts .

Comparison with Similar Compounds

Chemical and Structural Properties

The table below compares L-aspartic acid, monoammonium salt, with its analogs:

Notes:

Research Findings

- Computational Studies : L-Aspartic acid and L-glutamic acid exhibit similar HOMO-LUMO gaps (~4.5–5.0 eV), indicating comparable electronic reactivity. However, ester derivatives show altered solubility and bioavailability .

- Aqueous Interactions : L-Aspartic acid salts stabilize proteins via preferential exclusion mechanisms, critical in biopharmaceutical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.